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molecular formula C8H8BrNO3 B8777047 Methyl 2-bromo-5-methoxyisonicotinate

Methyl 2-bromo-5-methoxyisonicotinate

Cat. No. B8777047
M. Wt: 246.06 g/mol
InChI Key: NAQODWOOZJGDKM-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

Ethyl 2-bromo-5-fluoroisonicotinate (434 mg, 1.75 mmol) obtained in step 1 was dissolved in methanol (3.50 mL), and the solution was stirred at room temperature for 30 minutes after adding a 28% sodium methoxide-methanol solution (1.69 g, 8.75 mmol). The reaction mixture was extracted with ethyl acetate after adding water. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give methyl 2-bromo-5-methoxyisonicotinate (154 mg, yield 36%).
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.69 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:10](F)=[CH:11][N:12]=1)[C:5]([O:7][CH2:8]C)=[O:6].[CH3:14][O-:15].[Na+].CO>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:10]([O:15][CH3:14])=[CH:11][N:12]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
434 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C(=CN1)F
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide methanol
Quantity
1.69 g
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after adding water
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C(=CN1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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